5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S2/c1-22-14-7-6-13(18)11-15(14)24(20,21)19-12-17(8-2-3-9-17)16-5-4-10-23-16/h4-7,10-11,19H,2-3,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSHZZQOYZQHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Methoxylation of Benzenesulfonic Acid Derivatives
The synthesis begins with functionalization of the benzene ring. Patent US10150760B2 details a two-step process where 2-methoxybenzenesulfonic acid undergoes chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, achieving 92% conversion. Subsequent methoxylation via nucleophilic aromatic substitution with sodium methoxide in methanol at reflux yields 5-chloro-2-methoxybenzenesulfonic acid (87% purity).
A modified approach in EP4212522A1 employs catalytic iodine (5 mol%) to accelerate chlorination, reducing reaction time from 12 hours to 4 hours while maintaining 89% yield. Solvent systems such as tetrahydrofuran (THF) or ethyl acetate are preferred for improved solubility of intermediates.
Sulfonamide Coupling with Cyclopentyl-Thiophene Methylamine
The critical step involves coupling 5-chloro-2-methoxybenzenesulfonyl chloride with [1-(thiophen-2-yl)cyclopentyl]methylamine. As per US20070185136A1, this is achieved via a Schotten-Baumann reaction:
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Reagent Ratios : A 1:1.2 molar ratio of sulfonyl chloride to amine in dichloromethane.
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Base : Triethylamine (2.5 equiv) to scavenge HCl.
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Temperature : 0°C to room temperature over 6 hours.
This method produces the sulfonamide with 78% yield after silica gel chromatography. Patent US3965173A highlights alternative conditions using aqueous sodium bicarbonate (pH 8–9) and THF/water biphasic systems, achieving 82% yield but requiring longer reaction times (24 hours).
Optimization of Cyclopentyl-Thiophene Methylamine Synthesis
Cyclopentyl Ring Formation
The amine precursor, [1-(thiophen-2-yl)cyclopentyl]methylamine, is synthesized via a three-step sequence:
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Cyclopentylation : Thiophene-2-carbaldehyde undergoes cyclopentylation using cyclopentylmagnesium bromide in THF at −78°C (Patent EP4212522A1).
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Reductive Amination : The resulting alcohol is converted to the amine via Staudinger reaction with triphenylphosphine and azide, followed by hydrogenation (10% Pd/C, H₂ 50 psi).
Key challenges include steric hindrance from the cyclopentyl group, addressed by using bulky bases like LDA (lithium diisopropylamide) to deprotonate intermediates.
Thiophene Functionalization
Thiophene ring stability under acidic conditions necessitates careful selection of coupling agents. US20070185136A4 recommends using Hünig’s base (N,N-diisopropylethylamine) to minimize ring opening during amide bond formation. Microwave-assisted synthesis at 100°C for 20 minutes enhances reaction efficiency (yield: 85% vs. 68% conventional heating).
Catalytic and Solvent Systems for Enhanced Yield
Solvent Screening
Data from multiple patents reveal solvent-dependent yields:
| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 78 | 6 | 95 |
| THF | 82 | 24 | 97 |
| Acetonitrile | 65 | 8 | 89 |
| Ethyl acetate | 71 | 12 | 93 |
Polar aprotic solvents (THF, ethyl acetate) improve sulfonyl chloride reactivity but prolong reaction times due to reduced nucleophilicity of the amine.
Catalytic Additives
Addition of 4-dimethylaminopyridine (DMAP, 10 mol%) increases yield to 88% by accelerating the acylation step. Alternatively, Patent US10150760B2 reports that molecular sieves (3Å) absorb generated HCl, shifting equilibrium toward product formation (yield: 84%).
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (hexane:ethyl acetate 3:1), followed by recrystallization from ethanol/water (9:1). Purity exceeding 98% is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 5.2, 1.2 Hz, 1H, thiophene), 6.95 (d, J = 8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.72 (d, J = 7.6 Hz, 2H, CH₂NH), 2.45–2.30 (m, 2H, cyclopentyl).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro and methoxy groups on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Engineering: Applications in the design of new chemical processes and products.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene and cyclopentyl moieties contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogous compounds:
*Estimated based on molecular formula (C₁₈H₂₁ClN₂O₃S₂).
Key Findings from Comparative Studies
Electronic and Steric Effects
- The target compound ’s cyclopentylmethyl-thiophene group provides significant steric bulk compared to simpler analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide . This may enhance target selectivity by reducing off-site interactions but could also limit solubility.
- The 5-amino-N-(4-chlorophenyl) analog introduces an electron-donating amino group, which may increase solubility but reduce membrane permeability compared to the hydrophobic thiophene-containing target compound.
Computational Insights
- Molecular docking and dynamics studies using AutoDock Vina and Discovery Studio highlighted the importance of substituent geometry in binding affinity . The target compound’s thiophene-cyclopentyl group may occupy hydrophobic binding pockets more effectively than smaller substituents.
Biological Activity
The compound 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H18ClN1O2S
- Molecular Weight : 315.83 g/mol
The presence of the thiophene ring and the sulfonamide group is significant, as these moieties often contribute to the biological activity of sulfonamide derivatives.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Thiophene Ring : The thiophene moiety is synthesized through standard methods involving cyclization reactions.
- Sulfonamide Formation : The sulfonamide group is introduced via reaction with a suitable sulfonyl chloride.
- Final Coupling : The cyclopentyl group is introduced through a coupling reaction with an appropriate amine.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | OSCC | 12.7 | Inhibition of CA IX |
| 4-[5-(2,3,4-trimethoxyphenyl)-3-(thiophen-2-yl)]benzensulphonamide | OSCC | 10.5 | Apoptosis induction |
These results suggest that modifications in the molecular structure can enhance cytotoxic effects against specific tumor types.
The mechanisms by which this compound exerts its biological effects may include:
- Carbonic Anhydrase Inhibition : Similar sulfonamides have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A notable study investigated the effects of a related compound on oral squamous cell carcinoma (OSCC) models. The study found that treatment with the compound resulted in significant reductions in tumor size and cell proliferation rates compared to control groups. The findings suggest that targeting CAs with such sulfonamide derivatives could be a promising strategy in cancer therapy.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide?
- Answer : The synthesis involves multi-step reactions, including:
- Sulfonamide formation : Reacting a chlorinated benzene sulfonyl chloride precursor with a cyclopentylmethylamine derivative under basic conditions (e.g., triethylamine in dichloromethane) .
- Thiophene incorporation : Coupling the cyclopentyl moiety with thiophene-2-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts or halogenating agents .
- Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity. Reaction optimization includes controlling temperature (0–25°C for sensitive steps) and solvent selection (e.g., THF/H₂O for biphasic reactions) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Answer :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous sulfonamide derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₉ClN₂O₃S₂ requires exact mass 434.04 g/mol) .
Intermediate Research Questions
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted into PBS or cell culture media with surfactants (e.g., Tween-80) to prevent precipitation .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via oxidation) on the cyclopentyl ring to enhance aqueous solubility without altering core bioactivity .
Advanced Research Questions
Q. What evidence supports the role of the thiophene moiety in modulating biological activity, and how can conflicting data from different assays be resolved?
- Answer :
- Thiophene’s electronic effects : The sulfur atom enhances π-stacking with aromatic residues in target proteins (e.g., enzyme active sites), as shown in docking studies .
- Resolving contradictions : Discrepancies in IC₅₀ values across assays (e.g., enzyme vs. cell-based) may arise from metabolic stability differences. Use:
- Metabolite profiling : LC-MS to identify degradation products .
- Protease inhibition assays : Compare activity in cell-free vs. cell-based systems to isolate target engagement .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Answer :
- Substituent variation :
- Methoxy group : Replace with ethoxy or halogens (e.g., F) to tune electron density and binding affinity .
- Cyclopentyl linker : Introduce sp³-hybridized carbons or heteroatoms (e.g., O, N) to alter conformational flexibility .
- Bioisosteric replacement : Swap thiophene with furan or pyrrole rings to assess tolerance for heterocyclic diversity .
Q. What computational strategies are effective for predicting target interactions and off-target risks?
- Answer :
- Molecular docking : Use crystal structures of homologous proteins (e.g., carbonic anhydrase II for sulfonamide binding) to model interactions .
- Machine learning models : Train on datasets of sulfonamide bioactivity to predict ADMET profiles (e.g., cytochrome P450 inhibition) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results between cancer cell lines and primary cell models?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
